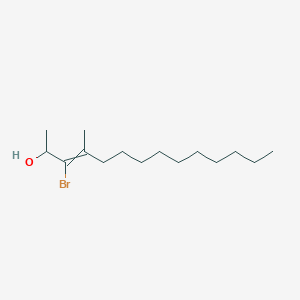![molecular formula C26H19NO5S B14175650 {[9-([1,1'-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid CAS No. 920982-22-5](/img/structure/B14175650.png)
{[9-([1,1'-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[9-([1,1’-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole core linked to a biphenyl sulfonyl group and an acetic acid moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[9-([1,1’-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole core, followed by the introduction of the biphenyl sulfonyl group through sulfonation reactions. The final step involves the esterification or etherification of the carbazole derivative with acetic acid under controlled conditions, often using catalysts like sulfuric acid or phosphoric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of {[9-([1,1’-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
{[9-([1,1’-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in the reduction of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalysts, mild temperatures.
Substitution: Amines, thiols, polar solvents, moderate temperatures.
Major Products
The major products formed from these reactions include oxidized carbazole derivatives, reduced sulfonyl compounds, and substituted carbazole derivatives, each with distinct chemical and physical properties.
科学的研究の応用
{[9-([1,1’-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of {[9-([1,1’-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, modulating their activity and leading to various physiological effects. For example, its anti-inflammatory action may involve the inhibition of key enzymes in the inflammatory pathway, while its anticancer effects could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
{[9-(Phenylsulfonyl)-9H-carbazol-2-yl]oxy}acetic acid: Similar structure but lacks the biphenyl group.
{[9-(Biphenyl-4-sulfonyl)-9H-carbazol-2-yl]oxy}propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
{[9-(Biphenyl-4-sulfonyl)-9H-carbazol-2-yl]oxy}benzoic acid: Similar structure with a benzoic acid moiety.
Uniqueness
{[9-([1,1’-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid stands out due to its unique combination of a carbazole core, biphenyl sulfonyl group, and acetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
920982-22-5 |
|---|---|
分子式 |
C26H19NO5S |
分子量 |
457.5 g/mol |
IUPAC名 |
2-[9-(4-phenylphenyl)sulfonylcarbazol-2-yl]oxyacetic acid |
InChI |
InChI=1S/C26H19NO5S/c28-26(29)17-32-20-12-15-23-22-8-4-5-9-24(22)27(25(23)16-20)33(30,31)21-13-10-19(11-14-21)18-6-2-1-3-7-18/h1-16H,17H2,(H,28,29) |
InChIキー |
POMCERGJMULPOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3C4=CC=CC=C4C5=C3C=C(C=C5)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide](/img/structure/B14175573.png)
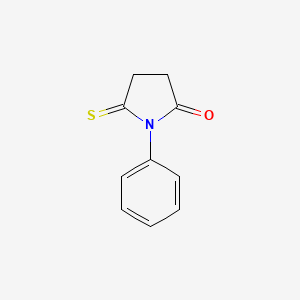
![4,4'-Bis[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14175581.png)
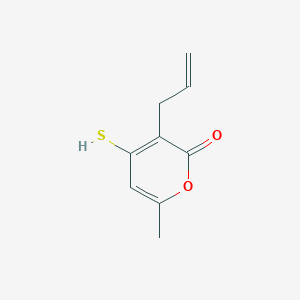
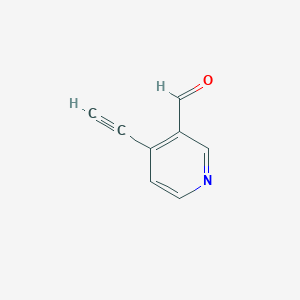
![3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole](/img/structure/B14175613.png)
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine](/img/structure/B14175618.png)
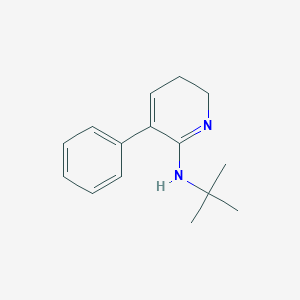
![1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane](/img/structure/B14175624.png)
![1,1'-[1-(Dichloromethoxy)propane-2,2-diyl]dibenzene](/img/structure/B14175631.png)
![3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol](/img/structure/B14175635.png)
![1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride](/img/structure/B14175638.png)
![N-(2,4-Difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14175649.png)
